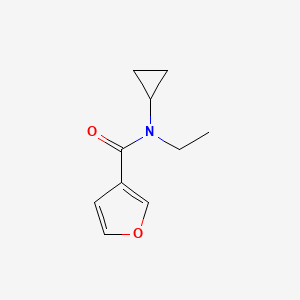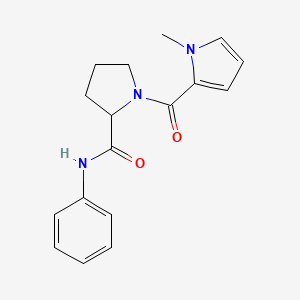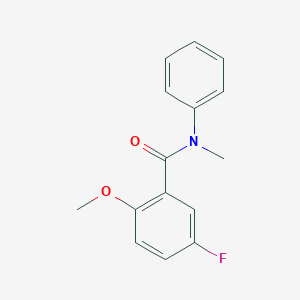
N-cyclopropyl-N-ethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-ethylfuran-3-carboxamide, also known as CX-8998, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of furan carboxamide derivatives and has been found to exhibit potent and selective inhibition of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-ethylfuran-3-carboxamide involves the inhibition of a specific enzyme called poly (ADP-ribose) polymerase (PARP). PARP is involved in various cellular processes, including DNA repair, cell death, and inflammation. Inhibition of PARP by this compound leads to the accumulation of DNA damage, which triggers cell death in cancer cells. In addition, inhibition of PARP also reduces inflammation and oxidative stress, which are associated with neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against PARP, which leads to the accumulation of DNA damage and subsequent cell death. The compound has also been found to reduce inflammation and oxidative stress, which are associated with various diseases. In addition, this compound has been shown to have a high degree of selectivity, which minimizes the risk of off-target effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopropyl-N-ethylfuran-3-carboxamide is its high degree of selectivity, which makes it a promising candidate for targeted therapy. The compound has also been shown to exhibit potent inhibitory activity against PARP, which makes it suitable for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-cyclopropyl-N-ethylfuran-3-carboxamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of novel formulations to improve the solubility and bioavailability of this compound. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Synthesis Methods
The synthesis of N-cyclopropyl-N-ethylfuran-3-carboxamide involves the reaction of cyclopropylamine with furan-3-carboxylic acid followed by esterification with ethyl alcohol. The resulting compound is then subjected to further purification and characterization to obtain the final product. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for industrial production.
Scientific Research Applications
N-cyclopropyl-N-ethylfuran-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent inhibitory activity against a specific enzyme, which plays a crucial role in the development and progression of these diseases. The compound has also been shown to have a high degree of selectivity, which makes it a promising candidate for targeted therapy.
properties
IUPAC Name |
N-cyclopropyl-N-ethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-11(9-3-4-9)10(12)8-5-6-13-7-8/h5-7,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBIOVZFWCOKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)



![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7517188.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)


![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7517214.png)
![2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7517221.png)
![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)